N-[(2Z)-5,5-dioxido-3-[4-(trifluoromethoxy)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-ethylbutanamide
Description
N-[(2Z)-5,5-dioxido-3-[4-(trifluoromethoxy)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-ethylbutanamide is a heterocyclic compound featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole core substituted with a sulfone group (5,5-dioxido), a 4-(trifluoromethoxy)phenyl moiety, and a 2-ethylbutanamide side chain. The compound’s structural complexity arises from its bicyclic system, electron-withdrawing substituents (e.g., trifluoromethoxy and sulfone groups), and stereochemical configuration (2Z).
Properties
Molecular Formula |
C18H21F3N2O4S2 |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
N-[5,5-dioxo-3-[4-(trifluoromethoxy)phenyl]-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-ethylbutanamide |
InChI |
InChI=1S/C18H21F3N2O4S2/c1-3-11(4-2)16(24)22-17-23(14-9-29(25,26)10-15(14)28-17)12-5-7-13(8-6-12)27-18(19,20)21/h5-8,11,14-15H,3-4,9-10H2,1-2H3 |
InChI Key |
ABUBFPSOHDUKHM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(2Z)-5,5-dioxido-3-[4-(trifluoromethoxy)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-ethylbutanamide involves multiple steps. The key synthetic route typically includes the formation of the tetrahydrothieno[3,4-d][1,3]thiazole ring, followed by the introduction of the trifluoromethoxyphenyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The trifluoromethoxyphenyl group can undergo substitution reactions with various reagents. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts. .
Scientific Research Applications
Structural Characteristics
The compound contains several significant structural components:
- Thieno[3,4-d][1,3]thiazole ring : This heterocyclic structure contributes to the compound's biological activity.
- Trifluoromethoxy group : This moiety enhances the electronic properties of the compound, potentially affecting its interaction with biological targets.
- Amide functionality : The presence of an amide group can influence the compound's solubility and stability.
Research indicates that N-[(2Z)-5,5-dioxido-3-[4-(trifluoromethoxy)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-ethylbutanamide exhibits significant biological activities:
- Antimicrobial Properties : Studies have shown that this compound has potential antimicrobial effects against various pathogens. The mechanism of action may involve interference with bacterial enzyme systems or cell wall synthesis.
- Anticancer Activity : Preliminary research suggests that the compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. Further studies are ongoing to elucidate its exact mechanisms and efficacy against different cancer types.
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of this compound, researchers tested various concentrations against Gram-positive and Gram-negative bacteria. Results indicated a dose-dependent inhibition of bacterial growth, suggesting its potential as a new antimicrobial agent.
Case Study 2: Cancer Cell Line Testing
Another study focused on the compound's anticancer properties by evaluating its effects on several cancer cell lines. The results demonstrated significant reductions in cell viability at specific concentrations, with further analysis revealing alterations in cell cycle progression and apoptosis induction.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The trifluoromethoxyphenyl group and the tetrahydrothieno[3,4-d][1,3]thiazole ring play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
2-(4,5-Dihydro-5-imino-4-phenyl-1,3,4-thiadiazol-2-yl)phenol (Compound 20, )
- Structural Similarities: Both compounds contain sulfur-rich heterocycles. The target compound’s fused thienothiazole system shares electronic features with the 1,3,4-thiadiazole ring in Compound 20.
- Key Differences: Compound 20 lacks the sulfone and trifluoromethoxy groups, instead featuring a phenol substituent. This results in distinct hydrogen-bonding capabilities (e.g., phenolic OH in Compound 20 vs. sulfone and amide groups in the target).
- Synthesis: Compound 20 is synthesized via refluxing hydrazonoyl bromide with potassium thiocyanate, yielding a 74% product with a melting point of 176°C . The target compound likely requires more complex steps due to its fused ring system and sulfone group.
- Spectroscopic Data :
- IR : Compound 20 shows ν(OH) at 3433 cm⁻¹ and ν(NH) at 3115 cm⁻¹, while the target’s sulfone group would exhibit strong ν(SO₂) bands near 1150–1350 cm⁻¹.
- 1H-NMR : Compound 20’s aromatic protons appear at δ 7.03–8.69 ppm, whereas the target’s trifluoromethoxy phenyl group would show deshielded signals near δ 7.5–8.0 ppm .
Thiadiazole-Triazine Derivatives ()
- Structural Similarities : These compounds share fused sulfur-nitrogen systems (e.g., thiadiazolo-triazine) and trichloroethyl intermediates.
- Molecular Geometry: X-ray data for intermediates like N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide reveal planar thiadiazole rings and Cl···S interactions, which may contrast with the target’s bicyclic conformation .
Triazole Derivatives
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (Compounds 7–9, )
- Structural Similarities : Both the target and these triazoles incorporate electron-withdrawing groups (sulfonyl in triazoles vs. trifluoromethoxy in the target).
- Tautomerism : Triazoles 7–9 exist in thione tautomeric forms, confirmed by ν(C=S) at 1247–1255 cm⁻¹ and absence of ν(S-H). The target’s conjugated imine (2Z-ylidene) system may exhibit resonance stabilization instead .
- Synthesis : Triazoles are synthesized via NaOH-mediated cyclization of hydrazinecarbothioamides, contrasting with the target’s likely multi-step synthesis involving sulfonation and cyclocondensation .
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione ()
- Structural Similarities : Chlorophenyl substituents in this triazole mirror the target’s 4-(trifluoromethoxy)phenyl group in providing steric bulk and lipophilicity.
- Crystal Packing : The triazole forms hydrogen-bonded hexamers (N–H···O/S), whereas the target’s amide and sulfone groups may promote different intermolecular interactions (e.g., C=O···H–N) .
Thiazole Derivatives ()
- Structural Similarities : Thiazole derivatives like (2S,3S,5R)-3-hydroxy-5-[(S)-2-{3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido}-3-methylbutanamido]-1,6-diphenylhexan-2-ylcarbamate share amide and heterocyclic motifs with the target.
- Key Differences : These compounds often include peptidomimetic chains (e.g., diphenylhexanamide) and hydroperoxy groups, suggesting divergent biological targets compared to the simpler 2-ethylbutanamide in the target .
Comparative Data Table
| Compound Class | Example Compound | Key Substituents | Melting Point (°C) | IR ν(C=S/SO₂) (cm⁻¹) | Notable Spectral Features |
|---|---|---|---|---|---|
| Thiadiazole (Target) | Target Compound | Trifluoromethoxy, sulfone, amide | N/A | ~1250–1350 (SO₂) | Deshielded aryl protons (δ 7.5–8.0) |
| Thiadiazole (Compound 20) | 2-(4,5-Dihydro-5-imino-4-phenyl-...) | Phenol, imino | 176 | 3115 (NH) | Aromatic multiplicity (δ 7.03–8.69) |
| Triazole (Compounds 7–9) | 5-(4-(4-X-PhSO₂)Ph)-4-(2,4-F₂Ph)-... | Sulfonyl, difluorophenyl | N/A | 1247–1255 (C=S) | Absence of ν(S-H) |
| Thiadiazole-Triazine | N-{2,2,2-trichloro-1-[(5-Ph-...) | Trichloroethyl, acetamide | N/A | N/A | Planar thiadiazole (X-ray) |
Key Research Findings
- Synthetic Complexity: Fused thienothiazole systems (target) require more rigorous synthetic conditions than monocyclic thiadiazoles or triazoles .
- Hydrogen Bonding : The target’s amide and sulfone groups may facilitate stronger intermolecular interactions than triazole thiones, influencing crystallization behavior .
Biological Activity
N-[(2Z)-5,5-dioxido-3-[4-(trifluoromethoxy)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-ethylbutanamide is a complex organic compound with potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₅F₃N₂O₄S₂ |
| Molecular Weight | 456.5 g/mol |
| CAS Number | 903863-72-9 |
The structure includes a tetrahydrothieno[3,4-d][1,3]thiazole ring and a trifluoromethoxyphenyl group, contributing to its unique biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Tetrahydrothieno Ring : This is achieved through cyclization reactions involving suitable precursors.
- Introduction of the Trifluoromethoxy Group : This step is crucial for enhancing the compound's biological properties.
- Final Amide Formation : The final product is obtained through reaction with 2-ethylbutanamide.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro assays have shown that related compounds can induce apoptosis in glioblastoma cell lines (LN229) through DNA damage mechanisms. The cytotoxicity assays revealed that certain derivatives significantly reduced cell viability and induced DNA fragmentation .
Antidiabetic Activity
In vivo studies using model organisms such as Drosophila melanogaster demonstrated that these compounds could effectively lower glucose levels, suggesting potential use in managing diabetes. The compounds were shown to improve metabolic profiles significantly .
The biological effects of this compound may involve:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer cell proliferation and glucose metabolism.
- Signal Transduction Modulation : It is hypothesized that the compound alters signaling pathways that regulate cell survival and apoptosis.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Study on Anticancer Properties : A study reported that derivatives of thieno[3,4-d][1,3]thiazole exhibited potent anticancer activity against various cancer cell lines through apoptosis induction .
- Diabetes Management Research : Another investigation demonstrated that compounds with similar structural motifs effectively reduced hyperglycemia in diabetic models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
